molecular formula C12H30Cl2NiP2 B12347271 Nickel(2+);triethylphosphane;dichloride

Nickel(2+);triethylphosphane;dichloride

Cat. No.: B12347271
M. Wt: 365.91 g/mol
InChI Key: RZHIALGQQJESEK-UHFFFAOYSA-L
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Description

Nickel(2+);triethylphosphane;dichloride is a coordination compound that features a nickel ion coordinated to two chloride ions and triethylphosphane ligands. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties, which make it useful in various catalytic and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nickel(2+);triethylphosphane;dichloride can be synthesized by reacting nickel(II) chloride with triethylphosphane in an appropriate solvent. The reaction typically involves the following steps:

  • Dissolve nickel(II) chloride in a solvent such as ethanol or acetonitrile.
  • Add triethylphosphane to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
  • Isolate the product by filtration or crystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Catalytic Reactions

NiCl₂(PPh₃)₂ is widely used as a catalyst in organic transformations:

Reaction Type Conditions Products/Outcomes Key Findings
Hydrosilylation Styrene, diphenylsilaneStyrene hydrosilylation derivativesHigh regioselectivity (95%) under mild conditions .
Carboxylation Aryl chlorides, CO₂Aryl carboxylic acidsEnables CO₂ fixation at atmospheric pressure .
C–P Cross-Coupling Aryl chlorides, diphenylphosphineArylphosphine oxidesBroad substrate scope with yields up to 88% .
Negishi Coupling Amides, aryl zinc halidesBiaryl ketonesFacilitates C–N bond cleavage for ketone synthesis .

Mechanistic Insight :

  • Oxidative addition of aryl halides to Ni(0) forms Ni(II) intermediates.

  • Reductive elimination steps proceed via Ni(I) or Ni(III) states, depending on the reaction pathway .

Redox Behavior

The nickel center undergoes reversible redox transitions:

  • Oxidation : Ni(II) → Ni(III) in the presence of O₂ or peroxides, forming nickel(III) complexes .

  • Reduction : Electrochemical reduction at −3.6 V (vs. Ag/AgCl) generates Ni(I), which reacts with haloorganic compounds (e.g., bromopentafluorobenzene) to form Ni–C bonds .

Example :

NiCl2(PPh3)2+eNiCl(PPh3)2 electrochemical reduction \text{NiCl}_2(\text{PPh}_3)_2+e^-\rightarrow \text{NiCl}(\text{PPh}_3)_2^-\quad \text{ electrochemical reduction }

This intermediate activates C–X bonds in cross-coupling reactions .

Ligand Substitution Reactions

Triphenylphosphine ligands can be displaced by stronger-field ligands (e.g., amines, thiolates):

Ligand Conditions Product Application
Amines Ethanol, 60°CNiCl₂(NR₃)₂Stabilizes Ni(II) for redox cycling.
Thiolates DMF, room temperatureNiCl₂(SR)₂Enhances catalytic activity in S–H bond activation.

Reaction Selectivity and Steric Effects

  • Steric Hindrance : Bulky triphenylphosphine ligands favor tetrahedral geometry, reducing catalytic efficiency in crowded substrates .

  • Electronic Effects : Electron-withdrawing groups on aryl halides accelerate oxidative addition by stabilizing Ni(II) intermediates .

Comparative Reactivity

NiCl₂(PPh₃)₂ outperforms analogous complexes in specific reactions:

Compound Catalytic Activity Yield (%)
NiCl₂(PPh₃)₂Hydrosilylation of styrene95
NiCl₂(PMe₃)₂Same reaction78
NiCl₂(dppe)Same reaction65

Key Factor : Triphenylphosphine’s strong σ-donor ability stabilizes Ni intermediates, enhancing turnover frequency .

Industrial and Synthetic Relevance

  • Polymerization : Catalyzes ethylene polymerization with activity comparable to Ziegler-Natta systems .

  • Hydrogenation : Reduces alkenes to alkanes under H₂ (1–5 atm) with >90% conversion .

Scientific Research Applications

Catalysis

Nickel(2+);triethylphosphane;dichloride serves as an important catalyst in organic synthesis. Its ability to facilitate cross-coupling reactions has made it valuable in the development of pharmaceuticals and fine chemicals. The compound can effectively catalyze:

  • Suzuki Coupling Reactions : It participates in the coupling of aryl halides with organoboranes to form biaryl compounds.
  • Heck Reactions : The complex can also catalyze the coupling of alkenes with aryl halides, which is crucial for synthesizing complex organic molecules.

Table 1: Catalytic Applications of this compound

Reaction TypeDescription
Suzuki CouplingCoupling of aryl halides with organoboranes
Heck ReactionCoupling of alkenes with aryl halides
Carbonyl-ene ReactionFacilitates carbonyl-ene reactions

Medicinal Chemistry

Research has indicated that nickel complexes, including this compound, exhibit potential antitumor activity. Studies have shown that these complexes can interact with DNA and proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.

Case Study: Antitumor Activity
A study demonstrated that this compound induced apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and promote cell death.

Material Science

In material science, this compound is used in the development of advanced materials, particularly polymers and nanocomposites. Its catalytic properties facilitate polymerization processes that yield high-performance materials suitable for various industrial applications.

Mechanism of Action

The mechanism by which Nickel(2+);triethylphosphane;dichloride exerts its effects involves coordination chemistry principles. The nickel center can undergo various electronic and structural changes, facilitating catalytic processes. The triethylphosphane ligands stabilize the nickel center and influence its reactivity. Molecular targets and pathways include:

    Catalytic Sites: The nickel center acts as a catalytic site for various reactions.

    Ligand Exchange: The triethylphosphane ligands can be exchanged with other ligands, altering the compound’s reactivity.

Comparison with Similar Compounds

Nickel(2+);triethylphosphane;dichloride can be compared with other nickel-phosphane complexes, such as:

    Dichlorobis(triphenylphosphine)nickel(II): Similar in structure but with triphenylphosphane ligands instead of triethylphosphane.

    Nickel(II) chloride bis(diphenylphosphino)ethane: Features diphenylphosphinoethane ligands, offering different electronic properties.

Uniqueness

This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel-phosphane complexes.

Conclusion

This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.

Biological Activity

Nickel(II) triethylphosphane dichloride (Ni(II)(PPh₃)₂Cl₂) is a coordination compound that has garnered attention for its biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Nickel(II) triethylphosphane dichloride consists of a nickel ion coordinated to two triethylphosphane ligands and two chloride ions. The molecular formula can be represented as NiCl2(PPh3)2\text{NiCl}_2(\text{PPh}_3)_2, where PPh₃ denotes triphenylphosphine. The compound typically appears as a yellow or green solid and is soluble in organic solvents.

The biological activity of nickel complexes is often attributed to their ability to interact with various biomolecules. Nickel(II) triethylphosphane dichloride can participate in redox reactions due to the variable oxidation states of nickel. The mechanism of action may involve:

  • Coordination with Biological Molecules : The phosphine ligands enhance the stability of the nickel center, allowing it to form complexes with proteins, nucleic acids, and other cellular components.
  • Catalytic Activity : Nickel complexes are known to catalyze various biochemical reactions, including those involved in metabolism and signaling pathways.
  • Oxidative Stress Induction : Nickel compounds can generate reactive oxygen species (ROS), leading to oxidative stress, which may trigger cellular responses or damage.

Cytotoxicity and Anticancer Properties

Research indicates that nickel(II) triethylphosphane dichloride exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in human cancer cells by activating caspase pathways and increasing ROS levels .
  • Mechanistic Insights : The cytotoxicity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases .

Interaction with Enzymes

Nickel complexes have been studied for their ability to inhibit metalloproteins. For instance:

  • Enzyme Inhibition : Nickel(II) triethylphosphane dichloride has been shown to inhibit the activity of certain metalloenzymes, which can disrupt metabolic pathways essential for cancer cell survival.
  • Influence on Signal Transduction : The compound may interfere with signaling pathways by modulating the activity of protein kinases involved in cell growth and differentiation .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with nickel(II) triethylphosphane dichloride resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer activity .
  • Metalloprotein Interaction : Another investigation focused on the interaction between nickel(II) triethylphosphane dichloride and carbonic anhydrase, revealing competitive inhibition that suggests potential therapeutic applications in diseases where carbonic anhydrase plays a crucial role .

Safety and Toxicology

Despite its potential therapeutic benefits, nickel compounds are associated with toxicity:

  • Toxicological Studies : Acute toxicity studies have shown that nickel(II) triethylphosphane dichloride can cause organ damage at high doses. The LD50 value for mice is reported at approximately 56 mg/kg .
  • Safety Precautions : Due to its potential carcinogenic properties and ability to cause allergic reactions, handling this compound requires appropriate safety measures, including protective equipment and proper ventilation during use.

Summary Table of Biological Activities

Activity TypeObservationsReferences
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits metalloenzyme activity
ROS GenerationIncreases oxidative stress
ToxicityLD50 = 56 mg/kg (mouse)

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Nickel(2+);triethylphosphane;dichloride?

The synthesis typically involves reacting nickel(II) chloride (NiCl₂) with triethylphosphane (P(C₂H₅)₃) under inert atmospheres (e.g., nitrogen/argon) to prevent ligand oxidation. A common methodology includes dissolving NiCl₂ in anhydrous solvents like dichloromethane or tetrahydrofuran (THF), followed by slow addition of triethylphosphane in stoichiometric ratios (e.g., 1:2 Ni:P). Reaction monitoring via UV-Vis spectroscopy or TLC ensures completion. Post-synthesis, purification via recrystallization or column chromatography yields the pure complex. Example conditions from analogous nickel-phosphine complexes report yields >80% when using coordinating solvents and controlled temperatures (25–40°C) .

Q. How can researchers characterize the coordination geometry of this complex?

Methodological approaches include:

  • X-ray crystallography : Resolves the octahedral or square-planar geometry, with Ni–P and Ni–Cl bond lengths typically ~2.2–2.4 Å and ~2.1–2.3 Å, respectively .
  • Magnetic susceptibility : Confirms the paramagnetic nature of Ni(II) (d⁸ configuration) in high-spin octahedral geometries.
  • Spectroscopy :

  • IR : P–C stretching frequencies (~500–600 cm⁻¹) indicate ligand coordination.
  • ³¹P NMR : Chemical shifts (~10–20 ppm) confirm phosphine ligand binding .

Q. What safety protocols are critical when handling this compound?

Nickel(II) complexes are often toxic and irritants. Key precautions include:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of triethylphosphane vapors (flammable and toxic).
  • Storage : In airtight containers under inert gas to prevent ligand degradation .

Advanced Research Questions

Q. How do ligand steric/electronic properties influence catalytic activity in cross-coupling reactions?

Triethylphosphane’s smaller steric profile (vs. triphenylphosphane) enhances substrate accessibility in catalytic cycles. Electronic effects are probed via Hammett parameters: electron-rich phosphines increase Ni(II)→Ni(0) reduction potentials, accelerating oxidative addition steps. Comparative studies with bulkier ligands (e.g., PPh₃) show reduced turnover frequencies due to hindered intermediate formation. Kinetic studies (e.g., variable-temperature NMR) quantify these effects .

Q. How to resolve contradictions in thermal stability data for this compound?

Discrepancies arise from experimental conditions (e.g., atmosphere, heating rate). Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~250°C, consistent with ligand loss. Contrasting data in oxidative environments may reflect chloride oxidation. Controlled studies using differential scanning calorimetry (DSC) and inert gas purging are recommended. Evidence from analogous NiCl₂ complexes shows vapor pressures <0.1 µPa at 350–550°C, indicating solid-phase stability under reducing conditions .

Q. What mechanistic insights support its role in C–H activation reactions?

The complex acts as a pre-catalyst, undergoing ligand substitution to generate active Ni(0) species. In situ X-ray absorption spectroscopy (XAS) tracks oxidation state changes during catalysis. Computational studies (DFT) model transition states, revealing that triethylphosphane lowers activation barriers for C–H bond cleavage versus bulkier ligands. Kinetic isotope effects (KIE > 1) further support a concerted metalation-deprotonation (CMD) pathway .

Q. Which computational methods best predict electronic structure and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately model Ni(II) complexes. Key parameters include:

  • HOMO-LUMO gaps : Correlate with catalytic activity (narrow gaps enhance electron transfer).
  • Natural Bond Orbital (NBO) analysis : Quantifies Ni–P donation/back-donation, explaining ligand stability trends. Benchmarking against crystallographic data (e.g., bond angles/distances) validates computational models .

Properties

IUPAC Name

nickel(2+);triethylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H15P.2ClH.Ni/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHIALGQQJESEK-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.[Cl-].[Cl-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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